methyl 4-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O5S/c1-22-15(17(18,19)20)21-24(16(22)26)12-7-9-23(10-8-12)30(27,28)13-5-3-11(4-6-13)14(25)29-2/h3-6,12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVQQLPKLNOMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, antifungal, and cytotoxic properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₈F₃N₃O₄S
- Molecular Weight : 413.42 g/mol
- CAS Number : 1668604-47-4
The presence of a trifluoromethyl group and a triazole moiety suggests potential reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that benzotriazole derivatives demonstrate potent antibacterial effects against Escherichia coli and Bacillus subtilis . The sulfonamide component in the structure may enhance this activity by facilitating interactions with bacterial enzymes.
Antifungal Activity
The antifungal potential of related compounds has been documented extensively. For example, triazole derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/mL . The mechanism often involves inhibition of the cytochrome P450 enzyme CYP51, crucial for ergosterol biosynthesis in fungi . Given the structural similarities, it is plausible that this compound may exhibit comparable antifungal activity.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. For instance, derivatives of triazole have shown IC₅₀ values in the micromolar range against cervical and bladder cancer cell lines . The presence of the piperidine ring may enhance cell permeability and interaction with cellular targets.
Case Studies
- Antimicrobial Efficacy : A study highlighted the antibacterial effects of sulfonamide derivatives on Pseudomonas fluorescens, showing a dose-dependent response with significant reductions in bacterial growth at higher concentrations.
- Antifungal Mechanism : Research on triazole compounds revealed that modifications in their structure could lead to increased potency against fungal pathogens, suggesting a need for further investigation into the specific activity of this compound.
- Cytotoxic Profile : In vitro studies indicated selective cytotoxicity towards cancer cell lines with minimal effects on normal cells, emphasizing the compound's potential as a targeted therapeutic agent.
Data Summary
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Triazine-based analogues (): Compounds like triflusulfuron-methyl share the sulfonyl benzoate ester but replace the triazolone with a triazine ring. This substitution shifts activity toward herbicidal applications . The trifluoromethyl group in the target compound may enhance bioactivity compared to non-fluorinated triazine derivatives.
- The compound 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide shares a sulfonamide linker and dihydroheterocyclic core. However, the lack of a piperidine ring and trifluoromethyl group reduces structural complexity .
- Pyrazolines with biphenyl/methoxyphenyl substituents exhibit analgesic activity. The target compound’s triazolone and sulfonyl ester may offer distinct pharmacokinetic profiles .
Functional Group Impact on Properties
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., pyrazolones in ) .
- Piperidine vs. other heterocycles : Piperidine’s conformational flexibility may improve target binding compared to rigid triazines or pyrazoles .
Q & A
Q. What are the key synthetic pathways for preparing methyl 4-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzoate?
The synthesis typically involves multi-step reactions starting with the formation of a triazole-piperidine core. A common approach includes:
- Step 1 : Condensation of hydrazine derivatives with trifluoromethyl ketones to form the triazole ring under acidic conditions .
- Step 2 : Sulfonation of the piperidine nitrogen using chlorosulfonic acid or sulfur trioxide derivatives.
- Step 3 : Esterification of the benzoate group via nucleophilic acyl substitution.
Critical Parameters : - Acidic media (e.g., HCl or H₂SO₄) for cyclization .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Table 1 : Example Reaction Conditions for Triazole Formation
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylphenyl hydrazine | EtOH/HCl | Reflux | 65–70 | |
| Trifluoroacetic acid | THF | 50°C, 16h | 61 |
Q. What analytical techniques are recommended for characterizing this compound?
A combination of spectroscopic and chromatographic methods ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine, triazole, and sulfonyl group connectivity .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak).
- X-ray Crystallography : For resolving stereochemistry of the trifluoromethyl-triazole moiety .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology :
- Core Modifications : Vary substituents on the triazole (e.g., methyl vs. phenyl) and piperidine (e.g., sulfonyl vs. carbonyl) to assess impact on target binding .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of the trifluoromethyl group on binding affinity .
- In Vitro Assays : Screen analogs against relevant enzymes (e.g., kinases) using fluorescence polarization or SPR .
Table 2 : Example SAR Findings from Analogous Compounds
| Compound Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Trifluoromethyl → Chlorine | 2.5 µM (kinase inhibition) | |
| Piperidine → Cyclohexyl | No activity |
Q. How can contradictory data in biological assays be resolved?
Approach :
- Multi-technique validation : Cross-validate enzyme inhibition results with cellular assays (e.g., cytotoxicity in cancer cell lines) .
- Solubility Optimization : Use co-solvents (DMSO/PEG 400) to address false negatives due to poor solubility .
- Metabolite Screening : LC-MS/MS to identify degradation products interfering with assays .
Case Study : A study on triazole-piperidine analogs found discrepancies between enzyme and cell-based assays due to metabolite formation. LC-MS/MS identified a hydroxylated metabolite with antagonistic effects, explaining the contradiction .
Q. What experimental design strategies (e.g., DoE) are effective for optimizing reaction yields?
Design of Experiments (DoE) Workflow :
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Maximize yield via central composite design .
- Flow Chemistry : Continuous-flow reactors improve reproducibility for oxidation/sulfonation steps .
Table 3 : DoE Parameters for Triazole Synthesis Optimization
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 40 | 80 | 65 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction Time (h) | 12 | 24 | 16 |
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
Tools and Workflow :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : GROMACS for simulating membrane permeation of the sulfonyl group .
- Docking Studies : AutoDock Vina to map interactions with cytochrome P450 enzymes .
Key Insight : The trifluoromethyl group reduces metabolic degradation but may increase plasma protein binding, requiring formulation adjustments .
Q. How can regioselectivity challenges in triazole formation be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
